
2-Chloro-4-toluenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-toluenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 g/mol . It is also known by other names such as 2-Chloro-4-methylbenzenesulfinic acid sodium salt and Sodium 2-chloro-4-methylbenzenesulfinate . This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 2-Chloro-4-toluenesulfinic acid sodium salt can be achieved through several methods. One common synthetic route involves the sulfonation of 2-chloro-4-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often utilize advanced cross-coupling reactions of vinyl sulfonates under mild conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-Chloro-4-toluenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include sulfonic acids, sulfides, and substituted aromatic compounds .
Applications De Recherche Scientifique
2-Chloro-4-toluenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-toluenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
2-Chloro-4-toluenesulfinic acid sodium salt can be compared with other similar compounds such as:
Sodium p-toluenesulfinate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Sodium benzenesulfinate: Lacks both the chlorine and methyl groups, resulting in different reactivity and applications.
Sodium methanesulfinate: A simpler structure with only a sulfinic acid group, used in different types of reactions.
The uniqueness of this compound lies in its combination of the chlorine and methyl groups, which provide specific reactivity and versatility in various chemical processes .
Propriétés
Formule moléculaire |
C7H6ClNaO2S |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
sodium;2-chloro-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
NERJCQZZATXERN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


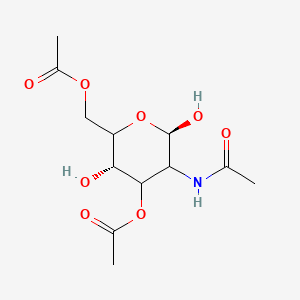

![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
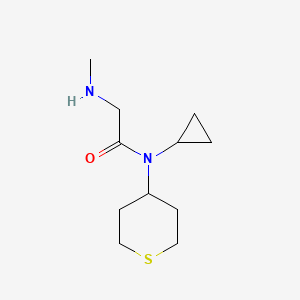
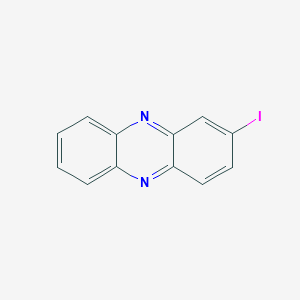

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

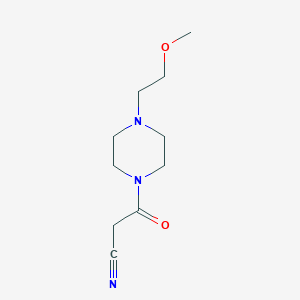
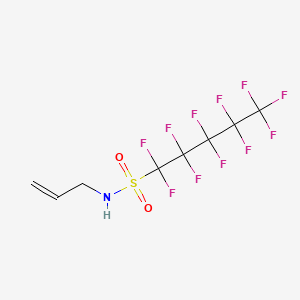


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)
